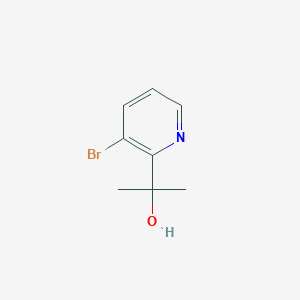

2-(3-Bromopyridin-2-yl)propan-2-ol

Description

Contextualization within Bromopyridine Chemistry

Bromopyridines are a class of heterocyclic compounds that are fundamental to the synthesis of a wide array of chemical entities, including pharmaceuticals and agrochemicals. The presence of a bromine atom on the pyridine (B92270) ring provides a reactive handle for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions are pivotal for constructing complex molecular frameworks.

The position of the bromine atom on the pyridine ring significantly influences the molecule's reactivity. In the case of 2-(3-Bromopyridin-2-yl)propan-2-ol, the bromine at the 3-position offers a specific site for functionalization, allowing for regioselective synthesis of more elaborate pyridine derivatives.

Significance of Pyridyl Isopropyl Alcohol Scaffolds in Organic Synthesis

The pyridyl isopropyl alcohol moiety within this compound is of considerable interest in organic synthesis. This structural scaffold can act as a directing group in various chemical transformations, guiding the reaction to a specific position on the pyridine ring or a neighboring molecule. The tertiary alcohol group can also be a precursor for other functional groups or can be involved in forming coordination complexes with metal catalysts. This versatility makes compounds containing this scaffold valuable in the design and synthesis of new catalysts and functional materials.

Overview of Research Trajectories for Halogenated Pyridine Derivatives

Research involving halogenated pyridine derivatives is largely driven by their utility as synthetic intermediates. Current research trajectories focus on several key areas:

Development of Novel Catalytic Systems: The creation of more efficient and selective catalysts for the functionalization of halopyridines remains an active area of investigation. This includes the design of new ligands and the use of earth-abundant metals to replace precious metal catalysts.

Late-Stage Functionalization: A significant trend is the development of methods for introducing halogen atoms or modifying existing ones in the final stages of a synthetic sequence. This allows for the rapid diversification of complex molecules, which is particularly valuable in drug discovery.

Exploration of New Applications: Researchers are continuously exploring new applications for halogenated pyridines in materials science, for example, in the synthesis of organic light-emitting diodes (OLEDs) and other functional materials.

While specific, in-depth research findings on this compound are not extensively documented in publicly available literature, its structural features firmly place it within these active and important areas of chemical research. Its role as a building block is evident from its commercial availability from various chemical suppliers. cymitquimica.comacebiolab.comacebiolab.comnavimro.com

Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromopyridin-2-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-8(2,11)7-6(9)4-3-5-10-7/h3-5,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZHDZKFWDCOLAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=C(C=CC=N1)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Mechanisms of 2 3 Bromopyridin 2 Yl Propan 2 Ol

Nucleophilic Substitution Reactions at the Bromine Atom

The bromine atom at the 3-position of the pyridine (B92270) ring is susceptible to a variety of nucleophilic substitution reactions. These transformations are pivotal for the construction of more complex molecular architectures based on the pyridyl scaffold.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds and are widely employed in the functionalization of aryl halides, including bromopyridines. For 2-(3-bromopyridin-2-yl)propan-2-ol, the bromine atom can readily participate in Suzuki, Heck, and Sonogashira coupling reactions, enabling the introduction of a wide range of substituents.

The success of palladium-catalyzed cross-coupling reactions is highly dependent on the choice of the catalyst system, which includes a palladium precursor and a supporting ligand. Common palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The ligand plays a crucial role in stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination.

For Suzuki reactions involving bromopyridines, phosphine (B1218219) ligands such as triphenylphosphine (B44618) (PPh₃) and tri-tert-butylphosphine (B79228) (P(t-Bu)₃) are frequently used. The choice of ligand can influence reaction efficiency and selectivity. For instance, bulky and electron-rich phosphine ligands can enhance the catalytic activity for challenging substrates. N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands for Suzuki couplings, often providing greater stability and reactivity.

In Heck reactions, the catalyst system often consists of a palladium(II) precursor like Pd(OAc)₂ and a phosphine ligand. The nature of the ligand can influence the regioselectivity of the olefin insertion. For Sonogashira couplings, a co-catalytic system of a palladium complex and a copper(I) salt, typically copper(I) iodide (CuI), is traditionally employed. The copper co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center. Ligand selection, such as the use of electron-rich and bulky phosphines, can also enhance the efficiency of Sonogashira reactions.

Table 1: Representative Catalyst Systems for Palladium-Catalyzed Cross-Coupling Reactions of Bromopyridines

| Reaction | Palladium Source | Ligand | Base | Solvent |

| Suzuki | Pd(OAc)₂, Pd(PPh₃)₄ | PPh₃, P(t-Bu)₃, NHCs | K₂CO₃, K₃PO₄ | Toluene (B28343), DMF/H₂O |

| Heck | Pd(OAc)₂ | PPh₃, (R)-BINAP | Et₃N, NaOAc | DMF, NMP |

| Sonogashira | Pd(OAc)₂, PdCl₂(PPh₃)₂ | PPh₃, Xantphos | Et₃N, Cs₂CO₃ | DMF, THF |

This table presents typical catalyst systems used for bromopyridines and is illustrative for the potential reactions of this compound. Specific conditions would require experimental optimization.

The scope of palladium-catalyzed cross-coupling reactions with this compound as a substrate is expected to be broad, based on the reactivity of other bromopyridines.

In Suzuki reactions , a wide variety of aryl- and heteroarylboronic acids can be coupled to introduce diverse aromatic systems. The reaction generally tolerates a broad range of functional groups on the boronic acid partner. However, sterically hindered boronic acids may require more forcing conditions or specialized catalyst systems.

The Heck reaction allows for the coupling of this compound with a range of alkenes to form substituted pyridyl-alkenes. Both electron-rich and electron-poor olefins can be used, although the reaction conditions may need to be adjusted accordingly. A limitation can be the control of regioselectivity in the coupling with certain unsymmetrical olefins.

The Sonogashira reaction provides a direct route to pyridyl-alkynes by coupling with terminal alkynes. A wide array of terminal alkynes, including those with alkyl, aryl, and silyl (B83357) substituents, are suitable coupling partners. A common side reaction can be the homocoupling of the terminal alkyne, which can be minimized by careful control of the reaction conditions.

Reactions with Other Nucleophiles (e.g., Amines, Thiols, Azides)

Beyond palladium-catalyzed reactions, the bromine atom of this compound can be displaced by other nucleophiles, often under transition-metal catalysis (e.g., Buchwald-Hartwig amination) or through nucleophilic aromatic substitution (SₙAr), although the latter typically requires activation by electron-withdrawing groups.

The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, would be a highly effective method for the C-N bond formation. This reaction would allow for the coupling of this compound with a diverse range of primary and secondary amines, including anilines and aliphatic amines, to yield the corresponding 3-aminopyridine (B143674) derivatives. The choice of palladium precursor and ligand (e.g., RuPhos, BrettPhos) is critical for achieving high yields and broad substrate scope.

Reactions with thiols to form the corresponding pyridyl sulfides can also be achieved, often under palladium or copper catalysis. These reactions provide access to valuable sulfur-containing heterocyclic compounds.

The introduction of an azide (B81097) group can be accomplished through reaction with sodium azide, typically with a copper or palladium catalyst. The resulting pyridyl azide is a versatile intermediate that can undergo further transformations, such as "click" chemistry or reduction to an amine.

Functional Group Transformations of the Propan-2-ol Moiety

The tertiary alcohol group in this compound offers another site for chemical modification.

Oxidation to Carbonyl Compounds

The tertiary alcohol of the propan-2-ol moiety in this compound cannot be oxidized under standard conditions as there is no hydrogen atom on the carbinol carbon. However, a related secondary alcohol, such as one derived from a different starting material, could be oxidized to a ketone. For instance, the oxidation of a secondary alcohol like 1-(3-bromopyridin-2-yl)ethanol (B3237219) would yield the corresponding ketone, 1-(3-bromopyridin-2-yl)ethanone. Common oxidizing agents for converting secondary alcohols to ketones include chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) and aqueous sulfuric acid (Jones reagent), and pyridinium (B92312) chlorochromate (PCC). Milder, more selective reagents like Dess-Martin periodinane are also highly effective for this transformation, particularly for sensitive substrates.

Table 2: Common Reagents for the Oxidation of Secondary Alcohols to Ketones

| Reagent | Typical Conditions | Notes |

| Chromic Acid (Jones Reagent) | Acetone (B3395972), 0 °C to room temp. | Strong oxidant, acidic conditions. |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | Milder than Jones reagent. |

| Dess-Martin Periodinane | DCM or Chloroform | Mild conditions, good for sensitive substrates. |

This table illustrates common methods for the oxidation of secondary alcohols and would be applicable to a secondary alcohol analogue of the title compound.

Derivatization of the Hydroxyl Group (e.g., Etherification, Esterification)

The tertiary hydroxyl group of this compound is a key site for synthetic modification. Etherification and esterification reactions allow for the introduction of various functional groups, altering the molecule's physical and chemical properties.

Etherification: The formation of an ether derivative from this compound can be achieved under basic conditions. For instance, reaction with an alkyl halide, such as methyl iodide, in the presence of a strong base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF), would yield the corresponding methyl ether. The general mechanism involves the deprotonation of the hydroxyl group by the base to form a more nucleophilic alkoxide, which then attacks the electrophilic carbon of the alkyl halide in a nucleophilic substitution reaction.

A study on the related compound 2-(6-bromopyridin-3-yl)propan-2-ol (B3034125) demonstrated that reaction with methyl iodide and NaH in THF produced the methyl ether derivative in a 92% yield. While the starting material is an isomer, the reactivity of the tertiary alcohol is expected to be similar.

Esterification: Esters can be synthesized from this compound by reacting it with a carboxylic acid or its derivative, such as an acid chloride or anhydride (B1165640), typically in the presence of an acid catalyst. chemguide.co.uk For example, the reaction with acetic anhydride would produce 2-(3-bromopyridin-2-yl)propan-2-yl acetate. The hydroxyl group can be further derivatized for various applications, including in the synthesis of pro-drugs. google.commedchemexpress.com

Enzymatic catalysis offers a milder and often more selective alternative for esterification. For instance, lipases can be used to catalyze the reaction between an alcohol and a carboxylic acid. medcraveonline.com

| Reaction Type | Reagents and Conditions | Product |

| Etherification | Alkyl halide (e.g., CH₃I), Strong base (e.g., NaH), Anhydrous solvent (e.g., THF) | Alkoxy derivative (e.g., 2-methoxy-3-bromo-2-methylpropyl)pyridine) |

| Esterification | Carboxylic acid or derivative (e.g., Acetic anhydride), Acid catalyst (e.g., H₂SO₄) or Enzyme (e.g., Lipase) | Ester derivative (e.g., 2-acetoxy-3-bromo-2-methylpropyl)pyridine) |

Dehydration Reactions

The tertiary alcohol functionality of this compound makes it susceptible to dehydration reactions, leading to the formation of an alkene. This transformation is typically carried out under acidic conditions at elevated temperatures.

The mechanism involves the protonation of the hydroxyl group by the acid catalyst (e.g., concentrated sulfuric acid or phosphoric acid) to form a good leaving group, water. libretexts.org Subsequent loss of the water molecule generates a tertiary carbocation. A base (such as the conjugate base of the acid or another alcohol molecule) then abstracts a proton from an adjacent carbon, leading to the formation of a double bond and yielding 3-bromo-2-(prop-1-en-2-yl)pyridine. Given the stability of the tertiary carbocation intermediate, this reaction is expected to proceed readily. Studies on the dehydration of 2-propanol show that heating with concentrated sulfuric acid at about 170°C yields propene. libretexts.org Similar conditions would likely be effective for the dehydration of this compound.

Electrophilic Aromatic Substitution Reactions on the Pyridine Ring

The pyridine ring in this compound is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. The bromine atom at the 3-position further influences the regioselectivity of such reactions. However, under certain conditions, electrophilic substitution can occur.

Research has shown that 3-bromopyridines can undergo 4-selective substitution reactions. rsc.orgresearchgate.netamazonaws.com This is often achieved through a base-catalyzed isomerization to a more reactive 4-bromopyridine (B75155) intermediate via a pyridyne intermediate. rsc.orgamazonaws.comresearchgate.net For instance, the etherification, hydroxylation, and amination of 3-bromopyridines have been achieved with 4-selectivity. researchgate.netamazonaws.comresearchgate.net While direct electrophilic substitution on the 3-bromopyridine (B30812) ring is challenging, this isomerization/substitution pathway provides a route to functionalize the pyridine ring at the 4-position. It has been noted that pyridine substrates with more electron-withdrawing groups may undergo direct 3-substitution. rsc.org

Investigating Rearrangement Reactions

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer. wiley-vch.deck12.org In the context of this compound, rearrangements could potentially be initiated under conditions that generate a carbocation.

For example, under strongly acidic conditions, the dehydration of the tertiary alcohol could lead to the formation of a tertiary carbocation. While the most likely subsequent step is elimination to form an alkene, under specific conditions, a rearrangement could occur if a more stable carbocation can be formed. allrounder.aimasterorganicchemistry.com However, given the stability of the initial tertiary carbocation, significant rearrangement is less probable unless driven by specific steric or electronic factors within a more complex reaction scheme.

One well-known type of rearrangement involving 1,2-diols is the pinacol (B44631) rearrangement, which occurs under acidic conditions to form a ketone. allrounder.ailibretexts.org While this compound is not a diol, related semipinacol rearrangements can occur under basic conditions where a carbocation is not formed. libretexts.org

Stereoselective Transformations and Chiral Pool Applications

The propan-2-ol moiety of this compound contains a prochiral center at the carbon bearing the hydroxyl group. While the parent molecule is achiral, reactions that introduce a new stereocenter can potentially be controlled to favor one enantiomer or diastereomer over the other.

Stereoselective synthesis is a critical aspect of modern organic chemistry, particularly in the preparation of pharmaceuticals and other biologically active molecules. thieme.com For instance, the reduction of a ketone precursor to this compound using a chiral reducing agent could, in principle, yield an enantiomerically enriched product.

Furthermore, if the hydroxyl group is derivatized to create a chiral center, this molecule could serve as a building block in the "chiral pool," where readily available enantiomerically pure compounds are used as starting materials for the synthesis of more complex chiral molecules. The stereoselective synthesis of various heterocyclic compounds, such as pyrrolidines and piperidines, often relies on such strategies. mdpi.comumich.edu Kinetic resolution, where one enantiomer of a racemic mixture reacts faster than the other, is another technique that could be applied to resolve a racemic mixture of a derivatized form of this compound. researchgate.net

Structural Elucidation and Advanced Spectroscopic Characterization of 2 3 Bromopyridin 2 Yl Propan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the connectivity and chemical environment of each atom can be determined.

¹H NMR Spectroscopic Analysis and Chemical Shift Interpretation

The proton NMR (¹H NMR) spectrum of 2-(3-Bromopyridin-2-yl)propan-2-ol is anticipated to exhibit distinct signals corresponding to the different types of protons present in the molecule. The pyridine (B92270) ring protons, being in an aromatic system, will resonate in the downfield region, typically between δ 7.0 and 9.0 ppm. The presence of the bromine atom at the C3 position and the propan-2-ol group at the C2 position will influence the chemical shifts of the remaining pyridine protons (at C4, C5, and C6) through their electronic effects.

The two methyl groups of the propan-2-ol moiety are chemically equivalent and are expected to produce a single, sharp singlet in the upfield region of the spectrum, likely around δ 1.5 ppm. The hydroxyl proton (-OH) will also give rise to a singlet, the chemical shift of which can vary depending on the solvent and concentration, but is typically observed in the range of δ 2.0-5.0 ppm.

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyridine H (C4, C5, C6) | 7.0 - 9.0 | Multiplet | 3H |

| -OH | 2.0 - 5.0 | Singlet | 1H |

| -CH₃ | ~1.5 | Singlet | 6H |

¹³C NMR Spectroscopic Analysis and Carbon Environment Confirmation

The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments within the molecule. For this compound, a total of eight distinct carbon signals are expected, corresponding to the five carbons of the pyridine ring and the three carbons of the propan-2-ol substituent.

The carbons of the pyridine ring will resonate in the aromatic region (δ 120-160 ppm). The carbon atom bonded to the bromine (C3) will be significantly influenced by the halogen's electronegativity and is expected to have a chemical shift in the range of δ 110-125 ppm. The carbon atom bearing the propan-2-ol group (C2) will also show a characteristic downfield shift. The quaternary carbon of the propan-2-ol group, bonded to the hydroxyl group, will appear in the δ 70-80 ppm region. The two equivalent methyl carbons will produce a single signal in the upfield region, typically around δ 25-30 ppm.

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyridine C2 | 155 - 165 |

| Pyridine C3 | 110 - 125 |

| Pyridine C4, C5, C6 | 120 - 150 |

| C(OH) | 70 - 80 |

| -CH₃ | 25 - 30 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Assignment

To definitively assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: This experiment would reveal the coupling relationships between adjacent protons. For the pyridine ring, cross-peaks would be observed between the protons at C4, C5, and C6, confirming their connectivity.

HSQC: This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of the protonated carbons in both the pyridine ring and the propan-2-ol side chain.

HMBC: This experiment shows correlations between protons and carbons that are two or three bonds away. This would be crucial in confirming the attachment of the propan-2-ol group to the C2 position of the pyridine ring by observing a correlation between the methyl protons and the C2 carbon of the pyridine ring.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion of this compound. This highly accurate mass measurement allows for the determination of the elemental formula of the compound, confirming the presence of bromine, which has a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The expected molecular formula is C₈H₁₀BrNO. The HRMS data would show two molecular ion peaks of nearly equal intensity, separated by two mass units, which is a definitive indicator of the presence of a single bromine atom.

Fragmentation Patterns and Structural Information

In the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The analysis of these fragmentation patterns provides valuable structural information. For this compound, some expected fragmentation pathways include:

Loss of a methyl group (-CH₃): This would result in a fragment ion with a mass 15 units less than the molecular ion. This is a common fragmentation for compounds containing a tertiary alcohol.

Loss of water (-H₂O): Dehydration of the alcohol can lead to a fragment ion with a mass 18 units less than the molecular ion.

Cleavage of the C-C bond between the pyridine ring and the propan-2-ol group: This would lead to the formation of a bromopyridinyl radical and a protonated acetone (B3395972) fragment, or a bromopyridinyl cation.

Loss of bromine radical (-Br): This would result in a fragment ion with a mass corresponding to the 2-(pyridin-2-yl)propan-2-ol (B184015) cation.

The relative abundance of these fragment ions would provide further confirmation of the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Specific infrared (IR) spectroscopy data for this compound, including measured absorption bands and their corresponding functional group assignments, have not been reported in available scientific literature.

While the IR spectrum of this compound is not documented, a theoretical interpretation based on its structural components—a bromopyridine ring and a tertiary alcohol—would anticipate characteristic absorption bands. For instance, the presence of the hydroxyl (-OH) group would be expected to produce a broad absorption band in the region of 3200-3600 cm⁻¹. Vibrations associated with the C-H bonds of the methyl and pyridine groups would likely appear in the 2850-3100 cm⁻¹ range. The carbon-carbon and carbon-nitrogen stretching vibrations of the pyridine ring would be expected to generate signals in the 1400-1600 cm⁻¹ fingerprint region. Additionally, a stretching vibration corresponding to the C-Br bond would be anticipated at lower wavenumbers, typically in the 500-650 cm⁻¹ range. Without experimental data, a precise data table cannot be constructed.

X-ray Diffraction Analysis for Solid-State Structure Determination

There are no published X-ray diffraction studies for this compound. Consequently, information regarding its crystal system, space group, unit cell dimensions, and other solid-state structural parameters is not available. X-ray crystallography is a powerful technique for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. Such an analysis would provide precise details on bond lengths, bond angles, and intermolecular interactions, offering valuable insights into the molecule's conformation and packing in the solid state. The absence of this data means that a definitive solid-state structure has not been determined or made public.

Chromatographic Methods for Purity and Chiral Analysis

Detailed chromatographic methods for the analysis of this compound, including techniques for assessing its purity or for the separation of its potential enantiomers, are not described in the available literature. The molecule possesses a chiral center at the carbon atom bearing the hydroxyl group, making it a candidate for chiral analysis.

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are common techniques for purity assessment. For chiral analysis, specialized chiral stationary phases (CSPs) in HPLC or GC are typically employed to resolve enantiomers. The development of such a method would involve screening various chiral columns and optimizing the mobile phase composition to achieve separation. However, no such specific methods have been reported for this compound. Therefore, a data table detailing chromatographic conditions cannot be provided.

Theoretical and Computational Studies on 2 3 Bromopyridin 2 Yl Propan 2 Ol

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool for understanding the fundamental properties of molecules. For 2-(3-bromopyridin-2-yl)propan-2-ol, these methods provide a microscopic view of its behavior.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been widely applied to predict the molecular geometry and electronic properties of various organic compounds, including pyridine (B92270) derivatives. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311G+(d,p)), are utilized to determine the optimized molecular structure. This process identifies the lowest energy arrangement of the atoms, providing accurate predictions of bond lengths, bond angles, and dihedral angles. These optimized geometric parameters are crucial for understanding the molecule's stability and reactivity.

No specific optimized geometry data for this compound was found in the provided search results. The following table is a representative example of data that would be generated from such a study.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (pyridine) | Data not available | Data not available | Data not available |

| C-N (pyridine) | Data not available | Data not available | Data not available |

| C-Br | Data not available | Data not available | Data not available |

| C-O (propanol) | Data not available | Data not available | Data not available |

Ab Initio Methods for Higher-Level Calculations

While DFT is a robust method, ab initio calculations, which are based on first principles without the use of empirical parameters, can offer a higher level of theoretical accuracy for certain properties. Methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more demanding, can be employed to refine the electronic energy and structural parameters obtained from DFT. These higher-level calculations are particularly valuable for benchmarking DFT results and for systems where electron correlation effects are significant.

Analysis of Frontier Molecular Orbitals (FMOs)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions.

HOMO-LUMO Gap and Reactivity Prediction

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting the chemical reactivity of a molecule. A smaller gap generally implies higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. For substituted pyridines, the nature and position of the substituent can significantly influence the energies of the frontier orbitals and thus the reactivity. The electron-withdrawing bromine atom and the electron-donating propan-2-ol group on the pyridine ring of this compound will have a combined effect on its HOMO-LUMO gap.

Specific HOMO-LUMO energy values for this compound were not available in the search results. The table below illustrates the type of data that would be presented.

| Molecular Orbital | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within a molecule is key to understanding its intermolecular interactions and reactive sites. Electrostatic potential (ESP) maps provide a visual representation of the charge distribution. In these maps, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group are expected to be regions of high electron density, while the hydrogen atom of the hydroxyl group and regions near the bromine atom may exhibit a more positive potential.

Conformational Analysis and Energy Minima

The presence of the propan-2-ol substituent, which is attached to the pyridine ring via a rotatable single bond, allows for different spatial arrangements or conformations of this compound. Conformational analysis aims to identify the most stable conformations (energy minima) and the energy barriers between them. This is typically achieved by systematically rotating the dihedral angle between the pyridine ring and the propan-2-ol group and calculating the potential energy at each step. Intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the pyridine nitrogen, can play a significant role in stabilizing certain conformations. Identifying the global energy minimum provides the most likely structure of the molecule under given conditions.

Prediction of Spectroscopic Properties (NMR, IR)

Theoretical calculations are a powerful tool for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation.

For this compound, computational methods such as Density Functional Theory (DFT) would be employed to calculate its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms are highly sensitive to their electronic environment. Theoretical calculations would provide predicted chemical shifts for each unique proton and carbon atom in the molecule. These predictions are valuable for assigning peaks in experimentally obtained NMR spectra.

IR Spectroscopy: The vibrational frequencies of a molecule correspond to the absorption bands observed in its IR spectrum. Computational modeling can predict these frequencies and the corresponding vibrational modes (e.g., stretching, bending). This information is crucial for identifying functional groups and confirming the molecular structure.

Without specific studies on this compound, no data tables of predicted spectroscopic values can be presented.

Reaction Mechanism Modeling and Transition State Identification

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface. This involves identifying reactants, products, intermediates, and, crucially, transition states.

For a compound like this compound, theoretical studies could investigate various potential reactions, such as dehydration, substitution, or reactions involving the pyridine ring. The process would typically involve:

Mapping the Reaction Pathway: Identifying the most likely sequence of elementary steps that transform reactants into products.

Locating Transition States: Finding the highest energy point along each elementary step's reaction coordinate. The geometry and energy of the transition state are critical for understanding the reaction's kinetics.

Calculating Activation Energies: Determining the energy barrier that must be overcome for the reaction to proceed, which is directly related to the reaction rate.

As no specific reaction mechanisms involving this compound have been computationally modeled in published literature, no detailed findings can be reported.

Intermolecular Interactions and Crystal Packing Studies (Hirshfeld Surface Analysis, Energy Frameworks)

The arrangement of molecules in a crystal lattice is governed by a complex interplay of intermolecular interactions. Computational tools are used to visualize and quantify these interactions.

Energy Frameworks: This computational approach calculates the interaction energies between a central molecule and its neighbors in the crystal lattice. The resulting frameworks provide a visual and quantitative understanding of the cohesive forces within the crystal, highlighting the energetic topology and the relative strengths of different interaction motifs (e.g., electrostatic, dispersion).

In the absence of crystallographic data and dedicated computational studies for this compound, a detailed analysis of its crystal packing and intermolecular interactions remains speculative.

Applications of 2 3 Bromopyridin 2 Yl Propan 2 Ol As a Synthetic Intermediate and Building Block

Construction of Complex Heterocyclic Systems

The pyridine (B92270) ring and the bromo- and hydroxyl- functionalities of 2-(3-Bromopyridin-2-yl)propan-2-ol make it an excellent starting material for the synthesis of complex heterocyclic systems. The bromine atom can be readily displaced or participate in cross-coupling reactions, while the hydroxyl group can be transformed or used to direct reactions. This allows for the annulation of additional rings onto the pyridine core, leading to the formation of fused and bridged heterocyclic structures. These complex systems are often sought after in medicinal chemistry and materials science due to their unique three-dimensional shapes and electronic properties.

Recent research has highlighted the use of similar bromopyridine derivatives in the construction of novel heterocyclic frameworks. For instance, the development of synthetic strategies for N-heterocycles often involves the functionalization of pyridine precursors. d-nb.infouni-muenchen.de The strategic placement of the bromine atom at the 3-position and the propan-2-ol group at the 2-position of the pyridine ring in this compound offers specific regioselectivity in these synthetic transformations.

Scaffold Diversity Generation through Derivatization

The inherent reactivity of this compound allows for extensive derivatization, leading to a wide diversity of molecular scaffolds. The bromine atom is a key functional handle for introducing various substituents through reactions like Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. beilstein-journals.org These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, significantly expanding the accessible chemical space.

The tertiary alcohol group can undergo a range of transformations. It can be oxidized to a ketone, subjected to dehydration to form an alkene, or used as a directing group in subsequent reactions. This dual reactivity of the bromo and hydroxyl groups allows for a modular approach to synthesis, where different fragments can be systematically introduced to generate libraries of compounds with diverse structures and properties. This is particularly valuable in drug discovery, where scaffold diversity is crucial for identifying new biologically active molecules. scholaris.ca

Role in the Synthesis of Advanced Organic Materials

The unique electronic and structural features of the pyridine ring make this compound a valuable building block for the synthesis of advanced organic materials. aablocks.com Pyridine-containing compounds are known to exhibit interesting photophysical and electronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs), sensors, and catalysts.

The bromo- and hydroxyl- groups of this compound provide convenient points for polymerization or for grafting onto other material surfaces. For example, the bromine atom can be converted to other functional groups that can participate in polymerization reactions. The hydroxyl group can also be modified to introduce polymerizable moieties. The resulting polymers would incorporate the pyridine unit, potentially imparting desirable properties such as thermal stability, conductivity, or luminescence.

Stereocontrolled Synthesis of Chiral Building Blocks

While this compound itself is achiral, its derivatives can be used in stereocontrolled syntheses to produce chiral building blocks. The introduction of a chiral center can be achieved through various asymmetric reactions. For instance, the ketone derived from the oxidation of the tertiary alcohol can undergo asymmetric reduction to yield a chiral secondary alcohol.

Alternatively, the propan-2-ol group can be used to direct stereoselective reactions on the pyridine ring or on substituents attached to it. The ability to generate chiral building blocks is of paramount importance in the synthesis of pharmaceuticals and other biologically active molecules, where stereochemistry often plays a critical role in determining biological activity.

Precursor to Polymerizable Monomers

This compound can serve as a precursor to polymerizable monomers, which are the fundamental units for creating polymers. google.com The bromine atom on the pyridine ring can be transformed into a variety of polymerizable groups, such as a vinyl, styryl, or acrylate (B77674) group, through standard organic transformations like Heck or Stille coupling reactions.

Similarly, the tertiary alcohol can be esterified with polymerizable acids like acrylic acid or methacrylic acid to introduce a polymerizable functionality. The resulting monomers, containing a pyridine ring, can then be polymerized to form functional polymers with tailored properties. These polymers may find applications in areas such as coatings, adhesives, and drug delivery systems. mdpi.com

Exploration of Derivatives and Analogues of 2 3 Bromopyridin 2 Yl Propan 2 Ol

Positional Isomers of Bromine on the Pyridine (B92270) Ring

The location of the bromine atom on the pyridine ring is a critical determinant of the molecule's reactivity. The pyridine ring itself is electron-deficient due to the electronegative nitrogen atom, which deactivates the ring towards electrophilic substitution, primarily directing it to the 3-position. wikipedia.orglibretexts.org Conversely, it activates the ring for nucleophilic substitution, especially at the 2- and 4-positions. wikipedia.org The presence and position of a halogen like bromine further modulate these electronic properties.

The synthesis of positional isomers of bromo-(2-pyridyl)propan-2-ol often involves the reaction of a corresponding bromopyridine with a suitable Grignard or organolithium reagent, or the addition of a methyl Grignard reagent to a bromopyridyl ketone.

For instance, the synthesis of 2-(6-Bromopyridin-2-yl)propan-2-ol can be achieved from 2,6-dibromopyridine (B144722). One of the bromine atoms is selectively replaced via a lithium-halogen exchange using n-butyllithium at low temperatures, followed by reaction with a suitable ketone precursor. thieme-connect.com This isomer is a colorless to yellow-brown sticky oil or solid. sigmaaldrich.com Similarly, 2-(5-Bromopyridin-2-yl)propan-2-ol is synthesized and noted for its use as a reagent in organic synthesis and as a reactant for creating pharmaceuticals and other organic compounds. alfa-chemical.comnih.gov The synthesis of 2-(3-Bromopyridin-4-yl)propan-2-ol is also documented in chemical literature. guidechem.com

The reactivity of these isomers is heavily influenced by the bromine's position. The bromine atom at the 6-position in 2-(6-bromopyridin-2-yl)propan-2-ol, for example, makes the compound suitable for nucleophilic substitution or coupling reactions. cymitquimica.com The bromine atom's electron-withdrawing nature affects the reactivity of both the pyridine ring and the tertiary alcohol group. cymitquimica.com

The electronic influence of the bromine atom's position on the pyridine ring is significant. The pyridine nitrogen atom deactivates the ring towards electrophilic attack and directs incoming electrophiles to the C-3 position. wikipedia.orgpearson.com The bromine atom, being an electron-withdrawing group, further deactivates the ring.

At the 5-position: This position is meta to the nitrogen and ortho to the C-6 position. The electronic environment here is different from the 3- or 6-positions, which can affect the rates and outcomes of substitution reactions on the ring.

At the 6-position: Being adjacent to the nitrogen, a bromine atom at this position strongly influences the basicity of the pyridine nitrogen and makes the C-6 position susceptible to nucleophilic attack. This position is also sterically hindered by the adjacent propan-2-ol group.

At the 4-position: A substituent at the 4-position of a pyridine ring has been shown to influence the electron density around a metal center in pincer-type complexes, with electron-withdrawing groups leading to longer metal-ligand bond lengths. nih.gov This principle suggests that a bromine at the 4-position in 2-(pyridin-2-yl)propan-2-ol (B184015) analogues would significantly withdraw electron density from the ring.

| Compound Name | CAS Number | Molecular Formula | Key Features |

|---|---|---|---|

| 2-(5-Bromopyridin-2-yl)propan-2-ol | 290307-40-3 | C8H10BrNO | Used as a reagent in organic synthesis. alfa-chemical.com |

| 2-(3-Bromopyridin-4-yl)propan-2-ol | 1240605-46-2 | C8H10BrNO | A known positional isomer. guidechem.com |

| 2-(6-Bromopyridin-2-yl)propan-2-ol | 638218-78-7 | C8H10BrNO | The bromine at the 6-position makes it reactive in nucleophilic substitutions. cymitquimica.com |

Modifications of the Propan-2-ol Side Chain

Altering the propan-2-ol side chain is another key strategy for creating derivatives. This can involve changing the length or branching of the alkyl chain or introducing new functional groups, which can open up new reaction pathways or modify the molecule's physical and chemical properties.

The synthesis of pyridyl alcohols with varied alkyl chains is a common practice to create structural diversity. For example, pyridyl alcohols are useful as ligands in catalysis and can self-assemble into more complex structures. nih.gov The synthesis of 3-ω-hydroxyalkyl pyridines with varying chain lengths has been accomplished starting from dicarboxylic acids, diols, or bromo alcohols. mdpi.com The direct C(6) alkylation of pyridyl alcohols can be achieved using alkyl lithium reagents in a Chichibabin-type reaction, providing access to alkylated variants. nih.gov For instance, reacting 2,6-dibromopyridine with n-BuLi and then with N-methoxy-N-methylisobutyramide yields 1-(6-bromopyridin-2-yl)-2-methylpropanone, a precursor to a pyridyl alcohol with a branched chain. thieme-connect.com

Introducing functional groups like amino or fluoro moieties onto the side chain can dramatically alter the compound's properties.

Amino Group: The synthesis of amino-substituted pyridyl propanols has been explored. For example, (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol is a chiral molecule synthesized from 5-bromo-2-aminopyridine and (S)-(-)-glycidol. Its structure, featuring a bromopyridine moiety and an amino alcohol, suggests potential applications in asymmetric catalysis or medicinal chemistry. smolecule.com Another related compound, 3-Amino-1-(5-bromopyridin-2-yl)propan-1-ol , is noted for its potential as a biochemical probe or inhibitor in enzymatic studies. smolecule.com The synthesis of α-pyridyl, α-substituted amino acid derivatives can be achieved through the heteroarylation of azlactones with pyridine N-oxides. whiterose.ac.uk

Fluoro Group: Fluorinated compounds are of great interest in pharmaceutical and agrochemical research. The chemoenzymatic synthesis of chiral alcohols bearing a pyridine ring with a fluorinated α-position has been demonstrated. This involves introducing α-halogenated acyl moieties to picoline derivatives, followed by enzymatic reduction of the resulting ketone to the chiral alcohol. researchgate.net The synthesis of diversely substituted 5-fluoro-1H-pyrazolopyridines, which are useful as intermediates for producing medicaments, has also been described. google.com

| Compound Name | Modification | Synthetic Approach | Potential Application/Significance |

|---|---|---|---|

| (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol | Amino and hydroxyl groups on side chain | Reaction of 5-bromo-2-aminopyridine with (S)-(-)-glycidol. smolecule.com | Chiral building block for asymmetric catalysis. smolecule.com |

| 3-Amino-1-(5-bromopyridin-2-yl)propan-1-ol | Amino and hydroxyl groups on side chain | Multi-step synthesis involving bromination, alkylation, and amination. smolecule.com | Biochemical probe or enzyme inhibitor. smolecule.com |

| Chiral α-Fluorinated Pyridyl Alcohols | Fluoro group on side chain | Chemoenzymatic synthesis from picoline derivatives. researchgate.net | Intermediates for pharma- and agrochemistry. researchgate.net |

Pyridine Ring Substitutions Beyond Bromine

Replacing the bromine atom with other substituents provides another layer of diversity. The nature of the substituent—whether electron-donating or electron-withdrawing—profoundly impacts the electronic character and reactivity of the pyridine ring.

The synthesis of various substituted pyridines is a well-established field. For example, 2-substituted pyridines can be prepared by adding Grignard reagents to pyridine N-oxides. organic-chemistry.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are also widely used to introduce aryl or other groups onto the pyridine ring. organic-chemistry.org

Specific examples of analogues of 2-(3-Bromopyridin-2-yl)propan-2-ol with different substituents include:

2-(4-Chloropyridin-2-yl)propan-2-ol ambeed.com

2-(2-Chloropyridin-4-yl)propan-2-ol , which can be synthesized via nucleophilic substitution on the chloropyridine ring. smolecule.com

2-(4-Aminopyridin-2-yl)propan-2-ol ambeed.com

2-(5-Methylpyridin-2-yl)propan-2-ol ambeed.com

The synthesis of 3-fluoropyridines can be achieved through a photoredox coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, followed by condensation with ammonium (B1175870) acetate (B1210297). organic-chemistry.org The synthesis of nitro-substituted pyridyl ligands has also been reported, which can then be reduced to the corresponding amino compounds. biust.ac.bw These examples highlight the versatility of synthetic methods available for creating a wide range of analogues by substituting the bromine atom.

Synthesis and Properties of Chiral Derivatives

The generation of stereochemically defined centers in pyridine-containing molecules is a significant focus in synthetic chemistry, driven by the prevalence of such motifs in pharmaceuticals and chiral ligands for asymmetric catalysis. While specific literature on the chiral derivatives of this compound is limited, the synthesis and properties of analogous chiral pyridyl alcohols have been explored, offering established methodologies for creating the desired stereoisomers. These approaches primarily include asymmetric reduction of the corresponding ketone, kinetic resolution of the racemic alcohol, and asymmetric addition of organometallic reagents.

A principal route to chiral 2-pyridyl alcohols is the asymmetric hydrogenation of the corresponding ketone precursor, 1-(3-bromopyridin-2-yl)ethan-1-one. This method has been successfully applied to a variety of 2-pyridine ketones, achieving high enantioselectivities using rhodium catalysts complexed with chiral ligands like Binapine. acs.org This approach would yield the (R)- and (S)-enantiomers of 1-(3-bromopyridin-2-yl)ethan-1-ol, which are secondary alcohols. To obtain the tertiary alcohol derivatives of this compound, a subsequent methylation step would be necessary.

Another powerful technique is the kinetic resolution of the racemic alcohol. Lipase-catalyzed asymmetric acetylation has been effectively used for the resolution of racemic 1-(2-pyridyl)ethanols. acs.org For instance, Candida antarctica lipase (B570770) (CAL) can selectively acetylate the (R)-enantiomer, leaving the (S)-alcohol unreacted, both with high enantiomeric purity. acs.org This enzymatic method is noted for its high enantiospecificity, although reaction rates can be slow and may require elevated temperatures. acs.org

The synthesis of chiral tertiary alcohols can also be achieved through the enantioselective addition of organometallic reagents to a ketone. While not directly demonstrated on 1-(3-bromopyridin-2-yl)ethan-1-one, methods for the highly diastereo- and enantioselective cyanosilylation of racemic α-branched ketones have been developed, which could be adapted to create tertiary cyanohydrins with two adjacent stereocenters. chinesechemsoc.org

The properties of these chiral derivatives are intrinsically linked to their stereochemistry. The absolute configuration of chiral pyridyl alcohols dictates their interaction with other chiral molecules and biological systems. For instance, the sense of asymmetric induction when these alcohols are used as ligands in catalysis is determined by the absolute configuration of the carbinol carbon atom. magtech.com.cn Furthermore, the enantiomeric excess (ee) is a critical property, quantifying the purity of the chiral substance. Various analytical techniques, including chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents, are employed to determine the enantiomeric purity of these compounds. thieme-connect.comscispace.com

Below are tables detailing representative data for the synthesis and properties of analogous chiral pyridyl alcohols, which can be extrapolated to the derivatives of this compound.

Table 1: Representative Asymmetric Synthesis of Chiral Pyridyl Alcohols

| Precursor | Method | Catalyst/Enzyme | Chiral Product | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |

|---|---|---|---|---|---|---|

| 1-(6-Bromopyridin-2-yl)-2,2-dimethylpropanone | Asymmetric Reduction | RuCl(S,S)-Tsdpen | (S)-1-(6-Bromopyridin-2-yl)-2,2-dimethylpropanol | 95 | 91 | thieme-connect.com |

| Racemic 1-(2-Pyridyl)ethanols | Kinetic Resolution (Acetylation) | Candida antarctica lipase (CAL) | (S)-Alcohol and (R)-Acetate | Good | Excellent | acs.org |

| 2-Pyridine Ketones | Asymmetric Hydrogenation | [Rh(COD)Binapine]BF₄ | Chiral 2-Pyridine-aryl/alkyl alcohols | High | up to 99 | acs.org |

Table 2: Analytical Properties of Chiral Pyridyl Alcohol Derivatives

| Compound | Analytical Method | Column/Reagent | Retention Times (min) / Chemical Shift (ppm) | Enantiomeric Purity | Reference |

|---|---|---|---|---|---|

| (S)-1-(6-Bromopyridin-2-yl)-2,2-dimethylpropanol | Chiral HPLC | Daicel Chiralcel OJ | tR 19.2 (R), tR 22.4 (S) | >99.5% ee (after recrystallization) | thieme-connect.com |

| (R,R)-6,6'-Bis(1-hydroxy-2,2-dimethylpropyl)-2,2'-bipyridine | Chiral HPLC | Daicel Chiralcel OD | tR 40.2 (R,R), tR 48.7 (S,S) | >99.5% ee | thieme-connect.com |

Catalytic Applications Involving 2 3 Bromopyridin 2 Yl Propan 2 Ol Derivatives

Development of Ligands for Asymmetric Catalysis

The modular nature of ligands derived from precursors like 2-(3-Bromopyridin-2-yl)propan-2-ol allows for systematic tuning of their steric and electronic properties. The presence of the bromine atom offers a reactive site for modification, while the tertiary alcohol provides a crucial stereocenter and a point of coordination, making such molecules valuable building blocks in the synthesis of ligands for stereoselective transformations.

Chiral pyridine-containing ligands are a cornerstone of asymmetric catalysis, with their efficacy demonstrated in a multitude of metal-catalyzed reactions. nih.gov The combination of a soft pyridine (B92270) nitrogen atom and a hard alcohol oxygen atom allows these ligands to form stable complexes with a wide range of transition metals, including ruthenium, rhodium, iridium, copper, and palladium. nih.govua.es This bidentate coordination is fundamental to creating a well-defined and rigid chiral environment around the metal center, which is essential for inducing high enantioselectivity.

Ligands incorporating a pyridine-alcohol framework have been successfully employed in reactions such as the enantioselective addition of diethylzinc (B1219324) to aldehydes and palladium-catalyzed allylic alkylations. nih.gov The stereochemical outcome of these reactions is often dictated by the absolute configuration of the carbinol carbon atom within the ligand. nih.gov The development of new synthetic routes to chiral bipyridine-type ligands, often starting from terpene-derived precursors or through de novo pyridine construction, has expanded the library of available catalysts for reactions like allylic oxidation and cyclopropanation. durham.ac.uknih.gov

Asymmetric hydrogenation and transfer hydrogenation of prochiral ketones are among the most efficient methods for producing optically active secondary alcohols, which are vital intermediates in the pharmaceutical and fine chemical industries. ua.esacs.org Ruthenium(II) complexes featuring chiral amino alcohol ligands have proven to be particularly effective catalysts for these transformations. ua.esresearchgate.netacs.org

A key strategy in developing these catalysts involves the synthesis of chiral ligands from readily available precursors. For instance, a compound structurally related to the title molecule, 1-(6-bromopyridin-2-yl)-2,2-dimethylpropanone, has been used as a precursor for a highly effective chiral bipyridine ligand. The synthesis involves the asymmetric reduction of the ketone to the corresponding chiral alcohol, (S)-1-(6-bromopyridin-2-yl)-2,2-dimethylpropanol, which is achieved with high yield and enantioselectivity using a ruthenium catalyst. This chiral bromopyridyl alcohol is then homocoupled to form the C2-symmetric 6,6'-bis((S)-1-hydroxy-2,2-dimethylpropyl)-2,2'-bipyridine ligand.

| Precursor Ketone | Reduction Catalyst | Chiral Alcohol Product | Yield (%) | ee (%) |

| 1-(6-Bromopyridin-2-yl)-2,2-dimethylpropanone | RuCl(S,S)-Tsdpen | (S)-1-(6-Bromopyridin-2-yl)-2,2-dimethylpropanol | 95 | 91 |

Data sourced from literature describing the synthesis of chiral bipyridine ligands.

This example underscores the utility of bromopyridyl alcohol scaffolds as precursors to sophisticated ligands for asymmetric hydrogenation. The resulting chiral secondary alcohols are produced with good to excellent conversion rates and enantioselectivities. researchgate.net The mechanism of these reactions is believed to involve a metal-ligand bifunctional catalysis, where the ligand's N-H moiety and the metal hydride participate in a concerted, six-membered transition state with the ketone substrate. nih.govmdpi.com

The asymmetric Henry (nitroaldol) reaction is a powerful carbon-carbon bond-forming reaction that produces enantiomerically enriched β-nitro alcohols. These products are versatile synthetic intermediates that can be readily converted into valuable chiral amino alcohols, a structural motif present in numerous pharmaceuticals. nih.govresearchgate.net Copper-catalyzed systems are frequently employed for this transformation, with the stereochemical outcome being highly dependent on the chiral ligand used. nih.govresearchgate.netthieme-connect.de

Chiral pyridine-amino alcohol derivatives have emerged as effective ligands for promoting the asymmetric Henry reaction. Copper(II) complexes of these ligands catalyze the addition of nitromethane (B149229) to a variety of aldehydes, yielding the corresponding nitroalcohols with significant enantioselectivity. nih.gov For example, a C1-symmetric ligand synthesized from (−)-isopinocampheylamine and 1-methyl-2-imidazolecarboxaldehyde, when combined with copper acetate (B1210297), effectively catalyzes the reaction between nitromethane and various aldehydes, achieving high yields and moderate to good enantiomeric excesses. nih.govresearchgate.net

While direct application of a this compound derivative in the Henry reaction is not prominently documented, its structural features align with those of successful ligands. The pyridine nitrogen and alcohol oxygen can coordinate to the copper center, creating a chiral pocket that directs the approach of the nitronate and aldehyde, thereby controlling the stereochemistry of the newly formed stereocenters. acs.org

Precursors for Homogeneous Catalysts

One of the most significant attributes of this compound is its potential as a precursor for more complex homogeneous catalysts. scribd.com The bromine atom on the pyridine ring serves as a versatile synthetic handle, enabling the construction of multidentate ligands through various transition-metal-catalyzed cross-coupling reactions. researchgate.netmdpi.com This modular approach is crucial for ligand development, allowing for the rapid and cost-effective synthesis of catalysts for specific applications. researchgate.netresearchgate.net

The Suzuki-Miyaura, Negishi, and Stille cross-coupling reactions are powerful methods for forming new carbon-carbon bonds. By reacting the bromopyridine moiety of the title compound with organoboron, organozinc, or organotin reagents, respectively, a second pyridine ring or other coordinating group can be introduced. mdpi.com This strategy is a primary route to synthesizing the 2,2'-bipyridine (B1663995) scaffold, which is one of the most widely used ligand frameworks in coordination chemistry and homogeneous catalysis. mdpi.comhawaii.edu Similarly, Buchwald-Hartwig amination can be used to install nitrogen-based coordinating groups. The ability to perform these reactions on a chiral, functionalized precursor like this compound allows for the creation of a diverse library of chiral ligands from a single, advanced intermediate. ethz.ch

Mechanistic Insights into Ligand-Substrate/Catalyst Interactions

The effectiveness of pyridine-alcohol ligands in asymmetric catalysis stems from specific and well-defined interactions within the metal-ligand-substrate complex. The pyridine nitrogen typically serves as a strong coordinating agent to the metal center. rug.nl The alcohol's hydroxyl group, being a hemilabile ligand, can coordinate to the metal or dissociate, opening a coordination site for the substrate. rug.nl

In asymmetric transfer hydrogenation catalyzed by ruthenium complexes, the mechanism is often described as metal-ligand bifunctional. ua.esrug.nl The catalytic cycle involves the formation of a ruthenium hydride species. The ligand plays an active role in the hydrogen transfer step; for instance, in catalysts with an N-H group, this group can form a hydrogen bond with the carbonyl oxygen of the ketone substrate, positioning it favorably for hydride transfer from the metal in a six-membered pericyclic transition state. acs.orgmdpi.com This outer-sphere mechanism avoids direct coordination of the ketone to the metal, which is a hallmark of many highly efficient transfer hydrogenation catalysts. ua.es

In copper-catalyzed reactions like the Henry reaction, the ligand-catalyst interaction is also crucial. The chiral ligand, such as a derivative of this compound, would form a chiral copper(II) complex. This complex acts as a Lewis acid, activating the aldehyde by coordinating to its carbonyl oxygen. Simultaneously, the deprotonated nitronate anion coordinates to the copper center. The steric environment created by the chiral ligand then dictates the facial selectivity of the nucleophilic attack of the nitronate onto the activated aldehyde, leading to the preferential formation of one enantiomer of the β-nitro alcohol product. nih.govnih.gov The precise geometry of the ligand-metal complex, governed by the ligand's structure, is therefore paramount in achieving high levels of asymmetric induction.

Future Research Directions and Open Challenges

Development of More Sustainable and Atom-Economical Synthetic Routes

The creation of substituted pyridines often relies on multi-step sequences that may generate significant waste. Future research must prioritize the development of greener, more efficient synthetic pathways to 2-(3-Bromopyridin-2-yl)propan-2-ol and its analogs.

A key area of focus is the adoption of atom-economical methods that maximize the incorporation of starting materials into the final product. beilstein-journals.org Strategies like "borrowing hydrogen" (BH) and acceptorless dehydrogenation (AD) catalysis are powerful tools for forming C-C and C-heteroatom bonds with water as the primary byproduct. researchgate.netbohrium.com Research could explore a one-pot synthesis of the pyridyl alcohol core from simpler feedstocks, minimizing purification steps and solvent use. rsc.org For instance, ruthenium-catalyzed redox isomerization of allyl alcohols presents an atom-economical route to enolizable carbonyl compounds, which are precursors to substituted pyridines. rsc.org

Furthermore, developing catalyst- and solvent-free reaction conditions is a significant challenge. Recent successes in the direct benzylic addition of azaarenes to aldehydes under neat conditions offer a promising precedent. beilstein-journals.org Adapting such methodologies to construct the 2-(propan-2-ol) substituent on a pre-brominated pyridine (B92270) ring would represent a substantial advance in sustainable chemical manufacturing.

| Method | Catalyst/Conditions | Key Advantage | Relevant Precursors |

| Borrowing Hydrogen (BH) Catalysis | Transition metal complexes (e.g., Ru, Ir) | High atom economy; water as byproduct. researchgate.net | Alcohols, amines |

| Redox Isomerization | Ruthenium catalysts | Efficient synthesis of carbonyl intermediates. rsc.org | Allyl alcohols |

| C(sp³)–H Functionalization | Catalyst- and solvent-free; neat conditions | Environmentally benign; simple operation. beilstein-journals.org | Methylazaarenes, aldehydes |

| Rare-Earth Catalysis | Cationic half-sandwich rare-earth catalysts | Efficient C-H addition to olefins. organic-chemistry.org | Pyridines, olefins |

Unveiling Novel Reactivity Patterns and Transformation Pathways

The dual functionality of this compound—a tertiary alcohol and a bromo-pyridine—opens a vast landscape for exploring novel chemical transformations. While the bromine at the 3-position is a well-established handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), its reactivity in the context of the adjacent bulky alcohol group is not fully understood.

Future investigations could focus on:

Metal-Induced Cyclizations: The proximity of the alcohol's hydroxyl group and the pyridine nitrogen allows them to act as a bidentate ligand. Research into ruthenium(II) and osmium(II)-induced activation of tethered alkynes has revealed diverse cyclization and metallacyclization pathways, suggesting that this compound could be a precursor to novel heterocyclic and metallacyclic complexes. nih.gov

Intramolecular Rearrangements: The interaction between the alcohol and the pyridine ring, especially when activated, could lead to unexpected rearrangements. For example, activation of a secondary alcohol with triflic anhydride (B1165640) in the presence of pyridine has been shown to facilitate intramolecular rearrangements and the formation of complex cyclic structures. doi.org

Selective Functionalization: Achieving selective functionalization at other positions on the pyridine ring while the 3-position is brominated remains a challenge. Base-catalyzed aryl halide isomerization techniques, which can enable the selective substitution of 3-bromopyridines at the 4-position, could unveil new synthetic routes to previously inaccessible derivatives. eurjchem.com

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for predicting and understanding the behavior of complex molecules. For this compound, computational modeling can address several key challenges and guide experimental design.

Future research leveraging computational tools could include:

Reactivity Prediction: DFT calculations can map the electron density and electrostatic potential of the molecule. This can predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of selective reactions. For instance, calculating Fukui indices can identify the electrophilicity of specific ring positions, aiding in the strategy for cross-coupling reactions.

Mechanism Elucidation: The mechanisms of complex transformations, such as metal-catalyzed cyclizations or unexpected rearrangements, can be modeled to validate experimental findings. nih.gov This insight is crucial for optimizing reaction conditions and expanding the substrate scope.

Spectroscopic Analysis: Predicting NMR and IR spectra can aid in the structural confirmation of new compounds derived from this compound, especially where complex isomeric mixtures may form.

Exploration of New Catalytic Applications

The structure of this compound makes it an ideal candidate for use as a ligand in homogeneous catalysis. The pyridine nitrogen and the alcohol's oxygen can form a chelate with a metal center, creating a structurally defined catalytic pocket.

Open challenges and research directions include:

Synthesis of Novel Metal Complexes: Preparing and characterizing transition metal complexes (e.g., with Ruthenium, Palladium, Iridium, or Titanium) where the compound acts as a bidentate ligand is the first step. mdpi.com

Asymmetric Catalysis: Although the parent molecule is achiral, it can be used to construct chiral-at-metal catalysts or be derivatized into a chiral ligand for enantioselective reactions. The synthesis of chiral pyridinyl alcohols has been a significant area of focus for creating catalysts for reactions like asymmetric additions of diethylzinc (B1219324) to aldehydes. mdpi.com

Tuning Electronic and Steric Properties: The bromine atom exerts a specific electronic influence on the pyridine ring. A significant open question is how this, combined with the steric bulk of the propan-2-ol group, affects the catalytic activity of its metal complexes. mdpi.com Systematic studies involving analogs with different halogens or substituents would provide fundamental insights into ligand design for applications such as olefin polymerization or fine chemical synthesis. mdpi.com

Integration into Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single step, are powerful tools for rapidly generating molecular diversity and complexity from simple building blocks. mdpi.comnih.gov The integration of this compound into MCRs is a promising yet unexplored frontier.

Future work could focus on:

Designing Novel MCRs: The pyridine nitrogen can potentially participate in classic isocyanide-based MCRs like the Ugi or Passerini reactions, which are instrumental in synthesizing peptidomimetics and other biologically relevant scaffolds. sorbonne-universite.frbeilstein-journals.org

Post-MCR Modifications: A key advantage of using a brominated building block is the potential for post-reaction functionalization. An MCR product could be further diversified by leveraging the bromine atom for a subsequent cross-coupling reaction, attaching a wide array of new fragments. This "MCR/cross-coupling" sequence is a highly efficient strategy for building libraries of complex molecules for drug discovery.

Accessing Novel Heterocycles: MCRs are a cornerstone of heterocyclic chemistry. researchgate.net By designing reactions that involve both the pyridine ring and the alcohol functionality, it may be possible to construct novel, complex heterocyclic systems in a single, atom-economical step.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.